molecular formula C17H19NO3 B2497038 (E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide CAS No. 890605-43-3

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide

Cat. No. B2497038
CAS RN: 890605-43-3
M. Wt: 285.343
InChI Key: UTSZTJHXNMGFRG-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves the condensation of acyl chlorides with amine groups in the presence of a base. For compounds similar to (E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide, one-pot reaction methods have been developed that involve the reaction of substituted phenylacetamides with isothiocyanates and alkylating agents in a basic medium. These methods have been shown to be effective for the selective synthesis of acrylamide derivatives with complex substituents (Bondock, 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated through single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, a similar compound was characterized, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal structure (Lee, 2009).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and addition reactions. The presence of the acrylamide group allows for the formation of polymers with specific properties, such as water solubility and thermal responsiveness. These properties can be finely tuned by modifying the substituents on the phenyl ring or by incorporating other functional groups into the polymer chain (Chua, 2012).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents and the molecular structure. Detailed studies on similar compounds have shown that the crystal packing is influenced by noncovalent interactions, including hydrogen bonding and π-π stacking, which can affect the compound's solubility and melting point (Matos, 2016).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are largely determined by the reactivity of the acrylamide group and the nature of the substituents on the phenyl ring. These compounds can undergo nucleophilic addition reactions, participate in polymerization processes, and form complexes with metals. Studies on similar compounds have highlighted their potential applications in creating materials with specific optical and electronic properties (Rawat, 2015).

Scientific Research Applications

Synthesis and Characterization of Acrylamide Derivatives

Research into the synthesis and characterization of acrylamide derivatives, such as the study on corrosion inhibitors for copper in nitric acid solutions, demonstrates the versatility of acrylamide compounds in materials science. These derivatives have shown effectiveness as corrosion inhibitors, indicating their potential utility in protecting metals from corrosion in various industrial applications (Ahmed Abu-Rayyan et al., 2022).

Photoresponsive Polymers

The development of photoresponsive polymers derived from acrylamide and azobenzene-containing acrylamides highlights the application of acrylamide derivatives in creating smart materials. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, suggesting their use in developing responsive coatings or drug delivery systems (H. Akiyama & N. Tamaoki, 2004).

Interaction with Biomolecules

The interaction of acrylamide, acrolein, and 5-hydroxymethylfurfural with amino acids and DNA provides insight into the biological relevance of acrylamide derivatives. This research is crucial for understanding the potential toxicological impacts of acrylamide and its derivatives, as well as their behavior in biological systems, which could inform their use in biotechnology and pharmaceuticals (J. Ou et al., 2020).

Flame-Retardancy and Antimicrobial Properties

Acrylamide derivatives have also been explored for their application in textiles, such as imparting flame-retardant and antimicrobial properties to cotton fabric. This research underscores the potential of acrylamide compounds in enhancing the functionality of textiles, making them safer and more durable (A. Waly et al., 2009).

Thermoresponsive Polymers

The study on thermoresponsive polymers tunable by pH and CO2, based on acrylamide derivatives, highlights the significant potential of these compounds in developing sensitive and responsive materials. These polymers' solubility can be adjusted with pH and CO2, suggesting applications in environmentally responsive coatings, drug delivery systems, and smart materials (Xue Jiang et al., 2014).

properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-14-9-10-16(21-14)11-12-17(19)18-13-5-7-15(8-6-13)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSZTJHXNMGFRG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide

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